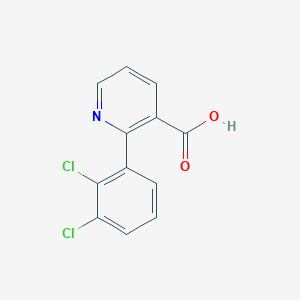
4-(2,4-Dichlorophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorophenyl)picolinic acid (2,4-DCPPA) is a small organic molecule belonging to the picolinic acid family of compounds. It is a white crystalline solid with a melting point of 162-164 °C. It has a molecular formula of C7H4Cl2NO2 and a molecular weight of 207.02 g/mol. 2,4-DCPPA is an important intermediate in the synthesis of drugs and other organic compounds. It is also a useful tool in the study of enzyme-catalyzed reactions and has been used to study the mechanism of action of various enzymes.
Mecanismo De Acción
4-(2,4-Dichlorophenyl)picolinic acid, 95% is a substrate for a variety of enzymes, including cytochrome P450, carboxylesterases, and monooxygenases. When 4-(2,4-Dichlorophenyl)picolinic acid, 95% is metabolized by these enzymes, it is converted to a variety of products, including 2,4-dichlorophenol, 2,4-dichlorobenzoic acid, and 2,4-dichlorophenoxyacetic acid. These products are then further metabolized by other enzymes, such as glucuronosyltransferases and sulfotransferases, to produce the final products of metabolism.
Biochemical and Physiological Effects
4-(2,4-Dichlorophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the enzyme carboxylesterase, which is involved in the metabolism of esters and other lipophilic compounds. Additionally, it has been shown to have an inhibitory effect on the enzyme monooxygenase, which is involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-Dichlorophenyl)picolinic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is also relatively toxic and has been shown to be mutagenic in some studies, so it should be handled with caution.
Direcciones Futuras
There are several potential future directions for research involving 4-(2,4-Dichlorophenyl)picolinic acid, 95%. One potential direction is to further study the effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on enzymes involved in drug metabolism and other xenobiotic metabolism. Additionally, further research could be done to determine the effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on the nervous system and immune system. Finally, further research could be done to determine the effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on the environment, as well as to determine the long-term effects of 4-(2,4-Dichlorophenyl)picolinic acid, 95% on human health.
Métodos De Síntesis
4-(2,4-Dichlorophenyl)picolinic acid, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts acylation of pyridine with 2,4-dichlorobenzoyl chloride. This reaction proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 2,4-dichloro-p-toluic acid. This acid is then converted to 2,4-dichlorophenylpicolinic acid by reaction with ammonia.
Aplicaciones Científicas De Investigación
4-(2,4-Dichlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of enzymes, including cytochrome P450 and carboxylesterases. It has also been used to study the rate of drug metabolism and the effects of environmental pollutants on enzyme activity. Additionally, it has been used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the immune system.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO2/c13-8-1-2-9(10(14)6-8)7-3-4-15-11(5-7)12(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGXSKGGSAXVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














